4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14769632
InChI: InChI=1S/C17H19N5O2S/c1-24-17-10-9-15-20-19-14(22(15)21-17)7-4-8-16(23)18-12-5-3-6-13(11-12)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,23)
SMILES:
Molecular Formula: C17H19N5O2S
Molecular Weight: 357.4 g/mol

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide

CAS No.:

Cat. No.: VC14769632

Molecular Formula: C17H19N5O2S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]butanamide -

Specification

Molecular Formula C17H19N5O2S
Molecular Weight 357.4 g/mol
IUPAC Name 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylsulfanylphenyl)butanamide
Standard InChI InChI=1S/C17H19N5O2S/c1-24-17-10-9-15-20-19-14(22(15)21-17)7-4-8-16(23)18-12-5-3-6-13(11-12)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,18,23)
Standard InChI Key AQDJYFRVVNWXML-UHFFFAOYSA-N
Canonical SMILES COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=CC=C3)SC)C=C1

Introduction

Chemical Structure and Molecular Features

Core Architecture and Substituent Analysis

The molecule comprises a triazolo[4,3-b]pyridazine core, a bicyclic system merging a triazole ring with a pyridazine moiety. Key substituents include:

  • A methoxy group (-OCH₃) at position 6 of the pyridazine ring.

  • A butanamide side chain terminating in a 3-(methylsulfanyl)phenyl group.

The methoxy group enhances electron density within the pyridazine ring, potentially influencing π-π stacking interactions with biological targets . The methylsulfanyl (-SMe) substituent on the phenyl ring introduces lipophilicity, which may improve membrane permeability but could also pose metabolic stability challenges.

Table 1: Structural Comparison with Patent Derivatives

FeatureTarget CompoundPatent Example (WO2010092371A1)
Core StructureTriazolo[4,3-b]pyridazineTriazolo[4,3-b]pyridazine
Position 6 SubstituentMethoxy (-OCH₃)Trifluoromethyl (-CF₃)
Side ChainButanamide-linked aryl groupPiperidinyl/piperazinyl derivatives
Bioactive MoietiesAmide, methylsulfanylTrifluoromethyl, heterocyclic amines

Synthetic Routes and Optimization

Retrosynthetic Strategy

The synthesis likely follows a modular approach, as seen in analogous triazolo-pyridazine derivatives :

  • Core Formation: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazine precursors.

  • Functionalization: Introduction of the methoxy group via nucleophilic aromatic substitution or direct methylation.

  • Side-Chain Conjugation: Coupling the butanamide linker to the triazolo-pyridazine core using carbodiimide-mediated amide bond formation.

A critical challenge lies in achieving regioselectivity during triazole ring formation, as competing pathways may yield undesired isomers. Patent data suggests that microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) could enhance yield and purity .

Table 2: Hypothesized Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationHydrazine hydrate, acetic acid, 100°CForm triazolo[4,3-b]pyridazine core
2MethoxylationNaOMe, DMF, 60°CIntroduce methoxy group at position 6
3Amide CouplingEDC/HOBt, DCM, rtAttach butanamide side chain

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (estimated via computational models) is projected to be ~3.2, indicating moderate lipophilicity suitable for oral bioavailability. The amide group confers limited aqueous solubility, necessitating formulation strategies such as salt formation or nanoparticle dispersion.

Metabolic Stability

The methylsulfanyl group is susceptible to oxidative metabolism, potentially generating sulfoxide or sulfone metabolites. Cytochrome P450 enzymes (e.g., CYP3A4) are likely involved, as observed in structurally related sulfur-containing analogs .

Biological Activity and Mechanisms

Antimicrobial Activity

Triazole rings are known to disrupt fungal ergosterol biosynthesis. The compound’s ability to inhibit CYP51 (a key enzyme in ergosterol synthesis) warrants investigation, though this remains speculative without empirical data.

Applications in Drug Development

Lead Optimization

The compound’s multifunctional architecture positions it as a versatile scaffold for derivatization:

  • Methoxy Replacement: Substituting -OCH₃ with -CF₃ could enhance metabolic stability .

  • Side-Chain Modulation: Replacing the methylsulfanyl group with polar substituents (e.g., -OH, -COOH) may improve solubility.

Targeted Delivery Systems

Encapsulation in lipid-based nanoparticles could mitigate solubility limitations and reduce off-target effects, a strategy successfully employed for similar lipophilic agents .

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